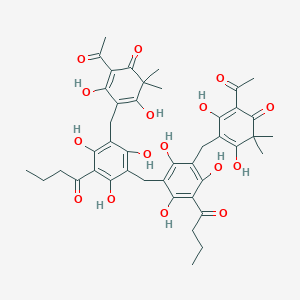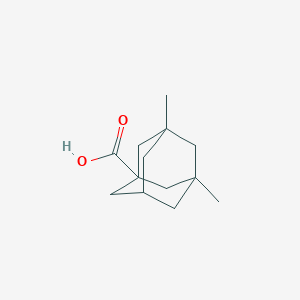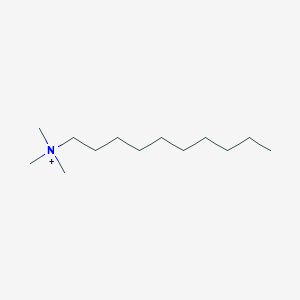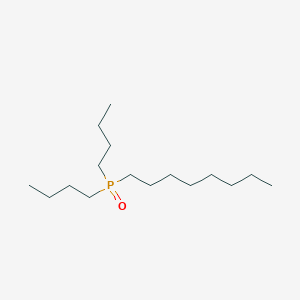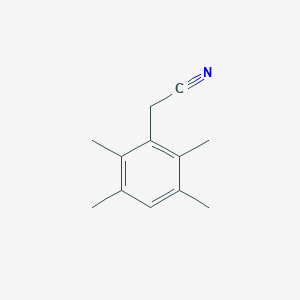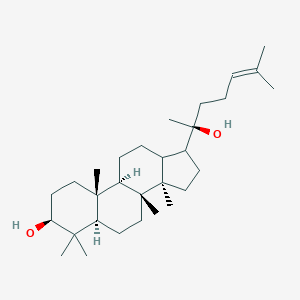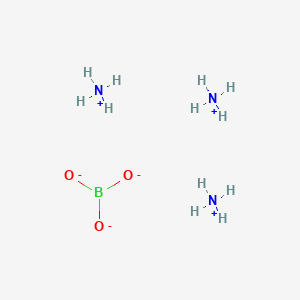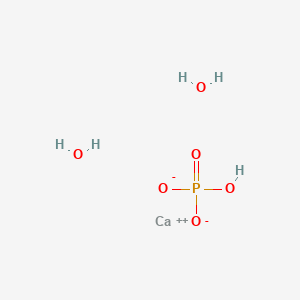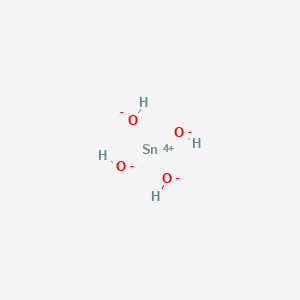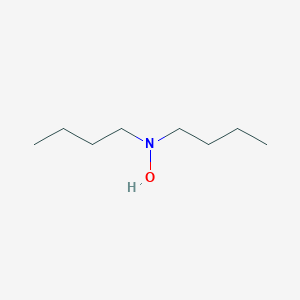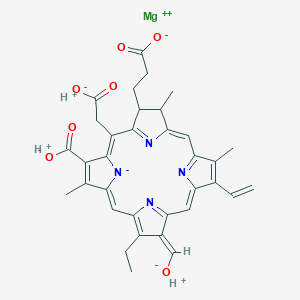
Trimethyloxonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyloxonium hexafluorophosphate, also known as TMOF, is a chemical compound that has been widely used in scientific research. It is a highly reactive and toxic compound that is mainly used as a methylating agent in organic synthesis.
Mecanismo De Acción
Trimethyloxonium hexafluorophosphate is a highly reactive compound that reacts with nucleophiles, such as amines, to form methylated products. The reaction mechanism involves the transfer of a methyl group from Trimethyloxonium hexafluorophosphate to the nucleophile, resulting in the formation of a methylated product and trimethylamine. The reaction is highly exothermic and needs to be carried out under controlled conditions.
Efectos Bioquímicos Y Fisiológicos
Trimethyloxonium hexafluorophosphate is a highly toxic compound that can cause severe damage to the respiratory system, skin, and eyes. It is also a potent irritant that can cause severe inflammation and tissue damage. The compound has been shown to be mutagenic and carcinogenic in animal studies. Therefore, it is essential to handle Trimethyloxonium hexafluorophosphate with extreme care and use appropriate safety measures when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Trimethyloxonium hexafluorophosphate in lab experiments include its high reactivity and selectivity in introducing methyl groups into organic compounds. Trimethyloxonium hexafluorophosphate is also a useful tool in the modification of peptides and proteins. However, the limitations of using Trimethyloxonium hexafluorophosphate include its high toxicity, reactivity, and potential health hazards. Therefore, it is essential to use appropriate safety measures and handle Trimethyloxonium hexafluorophosphate with extreme care.
Direcciones Futuras
The future directions of Trimethyloxonium hexafluorophosphate research include the development of new and safer methods for the synthesis of Trimethyloxonium hexafluorophosphate and the exploration of its potential applications in organic synthesis and chemical biology. Researchers are also investigating the potential use of Trimethyloxonium hexafluorophosphate in the modification of nucleic acids and the development of new drug candidates. Additionally, the development of new analytical methods for the detection and quantification of Trimethyloxonium hexafluorophosphate in biological samples is also an area of active research.
Conclusion:
In conclusion, Trimethyloxonium hexafluorophosphate is a highly reactive and toxic compound that has been widely used in scientific research as a methylating agent in organic synthesis. It has potential applications in the production of pharmaceuticals, agrochemicals, and other organic compounds. However, due to its high toxicity and potential health hazards, it is essential to handle Trimethyloxonium hexafluorophosphate with extreme care and use appropriate safety measures when working with this compound. The future directions of Trimethyloxonium hexafluorophosphate research include the development of new and safer methods for its synthesis and the exploration of its potential applications in chemical biology and drug discovery.
Métodos De Síntesis
The synthesis of Trimethyloxonium hexafluorophosphate involves the reaction of trimethylamine with hexafluorophosphoric acid. The reaction produces Trimethyloxonium hexafluorophosphate as a colorless and highly reactive liquid. The synthesis process needs to be carried out under controlled conditions due to the high toxicity and reactivity of Trimethyloxonium hexafluorophosphate.
Aplicaciones Científicas De Investigación
Trimethyloxonium hexafluorophosphate has been widely used in scientific research as a methylating agent in organic synthesis. It is used to introduce methyl groups into organic compounds, which can be useful in the production of pharmaceuticals, agrochemicals, and other organic compounds. Trimethyloxonium hexafluorophosphate has also been used in the synthesis of complex natural products and in the modification of peptides and proteins.
Propiedades
Número CAS |
12116-05-1 |
|---|---|
Nombre del producto |
Trimethyloxonium hexafluorophosphate |
Fórmula molecular |
C3H9F6OP |
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
trimethyloxidanium;hexafluorophosphate |
InChI |
InChI=1S/C3H9O.F6P/c1-4(2)3;1-7(2,3,4,5)6/h1-3H3;/q+1;-1 |
Clave InChI |
GARJBAQVHHSPGF-UHFFFAOYSA-N |
SMILES |
C[O+](C)C.F[P-](F)(F)(F)(F)F |
SMILES canónico |
C[O+](C)C.F[P-](F)(F)(F)(F)F |
Otros números CAS |
12116-05-1 |
Números CAS relacionados |
43625-65-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



